Cas no 1806960-07-5 (4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine)

4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a unique substitution pattern, offering distinct reactivity and stability for specialized chemical applications. The presence of difluoromethyl, trifluoromethyl, and nitro groups enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, where fluorine incorporation is often critical for bioactivity and metabolic stability. The methoxy group further modulates electronic properties, facilitating selective functionalization. This compound is particularly valuable in the development of advanced heterocyclic frameworks, where its structural features enable precise control over reactivity in cross-coupling, nucleophilic substitution, or reduction reactions. Its high purity and well-defined structure make it a reliable building block for research and industrial applications.
4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine structure
1806960-07-5 structure
Product name:4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine
CAS No:1806960-07-5
MF:C8H5F5N2O3
MW:272.128919363022
CID:4896174

4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H5F5N2O3/c1-18-4-2-3(7(9)10)5(15(16)17)6(14-4)8(11,12)13/h2,7H,1H3
    • SMILES: FC(C1C=C(N=C(C(F)(F)F)C=1[N+](=O)[O-])OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Topological Polar Surface Area: 67.9
  • XLogP3: 2.5

4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019485-250mg
4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine
1806960-07-5 95%
250mg
$999.60 2022-03-31
Alichem
A029019485-1g
4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine
1806960-07-5 95%
1g
$2,779.20 2022-03-31
Alichem
A029019485-500mg
4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine
1806960-07-5 95%
500mg
$1,685.00 2022-03-31

4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine Related Literature

Additional information on 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine

Introduction to 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine (CAS No. 1806960-07-5)

4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine, identified by its CAS number 1806960-07-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a family of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of multiple fluorinated and nitro substituents, contribute to its unique chemical properties and potential therapeutic benefits.

The molecular structure of 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine consists of a pyridine core substituted with a difluoromethyl group at the 4-position, a methoxy group at the 6-position, a nitro group at the 3-position, and another trifluoromethyl group at the 2-position. These substituents not only enhance the compound's lipophilicity and metabolic stability but also influence its interaction with biological targets. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the electron-donating methoxy group, creates a complex electronic environment that can be exploited for designing selective and potent bioactive molecules.

In recent years, there has been a growing interest in fluorinated pyridines due to their ability to improve pharmacokinetic properties such as bioavailability, metabolic stability, and binding affinity. The introduction of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to modulate drug efficacy and selectivity. For instance, fluorinated compounds have been shown to enhance binding interactions with enzymes and receptors by increasing hydrophobicity and reducing conformational flexibility. The dual presence of both difluoromethyl and trifluoromethyl groups in 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine suggests that this compound may exhibit enhanced binding affinity to biological targets compared to its non-fluorinated analogs.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Pyridine derivatives have been extensively studied for their role in various therapeutic areas, including antiviral, antibacterial, anticancer, and anti-inflammatory drugs. The specific substitution pattern of 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine makes it an attractive candidate for further investigation as a lead compound or intermediate in drug discovery programs. Researchers have hypothesized that the combination of electron-withdrawing groups (nitro and trifluoromethyl) with an electron-donating methoxy group could facilitate the design of molecules with improved pharmacological profiles.

Recent studies have begun to explore the pharmacological potential of fluorinated pyridines in various disease models. For example, researchers have reported on the synthesis and evaluation of fluorinated pyridines as kinase inhibitors, which are critical targets in oncology research. The structural features of 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine suggest that it may interact with kinase domains or other enzyme targets by modulating hydrogen bonding networks and hydrophobic interactions. Additionally, the presence of multiple fluorine atoms could enhance metabolic stability, reducing the need for frequent dosing and improving patient compliance.

The synthesis of 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated groups requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions and electrochemical fluorination have been employed to achieve high yields and purity levels. These synthetic strategies not only facilitate the production of complex fluorinated pyridines but also provide insights into optimizing synthetic routes for large-scale manufacturing.

The biological evaluation of this compound has begun to reveal its potential as a pharmacological tool. In vitro studies have demonstrated that derivatives similar to 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine exhibit inhibitory activity against certain enzymes and receptors relevant to human health. For instance, preliminary data suggest that this compound may interfere with signaling pathways involved in inflammation or cancer progression. While these findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of novel drug candidates relies heavily on innovative chemical synthesis techniques coupled with rigorous biological testing. The case of 4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine exemplifies how structural modifications can lead to compounds with enhanced biological activity. By leveraging advanced computational methods such as molecular docking simulations, researchers can predict how different substituents will interact with biological targets, guiding the design of more effective drug candidates.

In conclusion,4-(Difluoromethyl)-6-methoxy-3-nitro-2-(trifluoromethyl)pyridine (CAS No. 1806960-07-5) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its synthesis presents both challenges and opportunities for chemists seeking to develop novel bioactive molecules. As research continues to uncover new biological functions for fluorinated pyridines,this compound may play an important role in future drug development efforts, offering hope for treating various diseases with improved efficacy and selectivity.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.